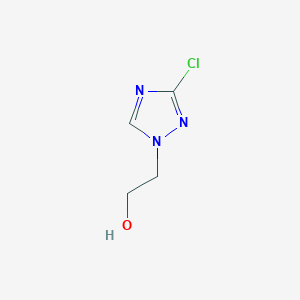

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

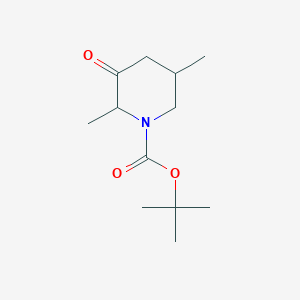

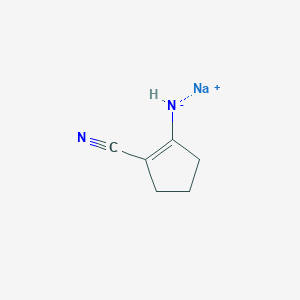

“2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is a compound with the CAS Number: 586339-01-7 . It has a molecular weight of 147.56 . The IUPAC name for this compound is 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol .

Synthesis Analysis

While specific synthesis methods for “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” were not found, there are general methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of novel 1,2,4-triazole derivatives, confirming their structures using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The InChI code for “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is 1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 . This compound is part of the 1,2,4-triazole class of compounds, which are known to be stable and difficult to cleave .

Physical And Chemical Properties Analysis

The compound “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is a solid at room temperature .

科学的研究の応用

Medicinal and Pharmaceutical Chemistry

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For example, drugs like ketoconazole and fluconazole have a triazole structure .

Agrochemistry

Triazole compounds have significant application value in agrochemistry . They are used in the development of new pesticides and fertilizers due to their unique structure and broad-spectrum biological activities .

Material Chemistry

In the field of material chemistry, triazole compounds are used due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors . This induces broad-spectrum biological activities, making them useful in the development of new materials .

Anticancer Research

Triazole compounds have been found to induce apoptosis in certain cancer cells . For example, a compound induced the apoptosis of BT-474 cells .

Antibacterial Research

Some triazole compounds have shown noteworthy activity against bacterial strains . For instance, a compound substituted with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring displayed noteworthy activity against all the tested bacterial strains .

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

作用機序

Target of Action

The primary target of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and similar triazole compounds is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major steroid in fungal membranes .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby blocking the biosynthesis of ergosterol .

Biochemical Pathways

The inhibition of ergosterol biosynthesis disrupts the integrity of the fungal cell membrane. Ergosterol is a vital component of fungal cell membranes, and its absence leads to the accumulation of 14-α-methyl sterols, causing disruption of the membrane structure and function .

Pharmacokinetics

The compound’s ability to form hydrogen bonds due to the presence of the triazole ring and other functional groups may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the disruption of the fungal cell membrane, leading to the inhibition of fungal growth. This is due to the accumulation of 14-α-methyl sterols in the membrane, which alters its structure and function .

将来の方向性

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” and similar compounds could be further investigated for their potential as antimicrobial agents.

特性

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLQIZALKFJSAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

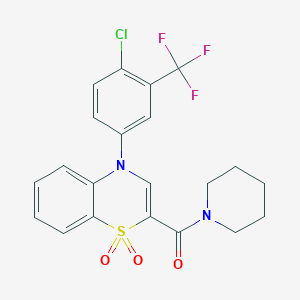

![2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2906952.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide](/img/structure/B2906963.png)

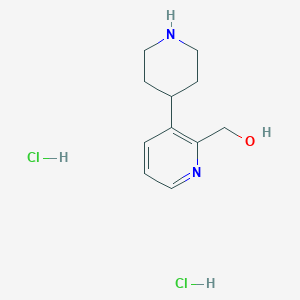

![7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile](/img/structure/B2906965.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid (4-chlorophenyl) ester](/img/structure/B2906973.png)